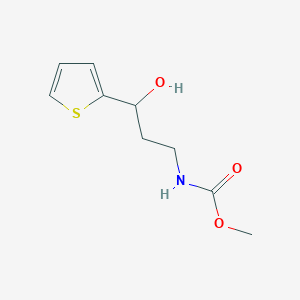
Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate” is a compound that has been studied for its potential use in the production of (S)-duloxetine, a blockbuster antidepressant drug . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .
Synthesis Analysis
The synthesis of this compound involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide. Whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine . The reaction had excellent enantioselectivity with a >95% conversion .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a bioreduction process. Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Carbamate Derivatives : A study by Velikorodov and Imasheva (2008) explored the condensation of methyl (3-hydroxyphenyl)carbamate with various compounds, leading to the formation of methyl carbamate derivatives, showcasing the versatility of carbamate chemistry in synthesizing diverse molecules, which could be related to the synthesis of Methyl (3-hydroxy-3-(thiophen-2-yl)propyl)carbamate (Velikorodov & Imasheva, 2008).
Biological and Nonbiological Modifications
- Modifications of Carbamates : Knaak (1971) detailed how methylcarbamate insecticides undergo various modifications in biological systems, such as hydrolysis and oxidation, leading to different metabolites. This study underscores the potential for this compound to undergo similar transformations, impacting its stability and activity in biological contexts (Knaak, 1971).
Application in Material Science
- Electrochromic Properties : Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and thiophene derivatives, investigating their electrochromic properties. This suggests potential applications of this compound in the development of materials with electrochromic properties, given its structural similarity to the compounds studied (Aydın & Kaya, 2013).
Organic Synthesis
- Synthetic Applications : A method for synthesizing thiophene derivatives through condensation reactions suggests the potential utility of thiophene-containing compounds like this compound in organic synthesis, particularly in creating complex molecular architectures with specific functional properties (Huddleston & Barker, 1979).
Properties
IUPAC Name |
methyl N-(3-hydroxy-3-thiophen-2-ylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-9(12)10-5-4-7(11)8-3-2-6-14-8/h2-3,6-7,11H,4-5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQXEPDQJSNVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
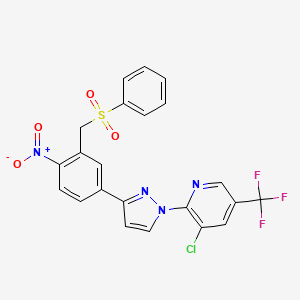
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)
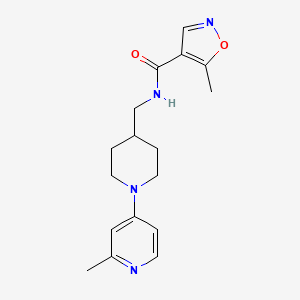
![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)
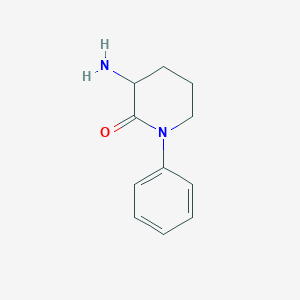
![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)
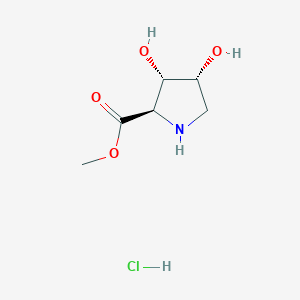
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)

